molecular formula C12H15NO2 B15308289 Ethyl 2-methyl-2,3-dihydro-1H-indole-3-carboxylate

Ethyl 2-methyl-2,3-dihydro-1H-indole-3-carboxylate

Cat. No.: B15308289
M. Wt: 205.25 g/mol
InChI Key: WNRHFBOGHGIVPX-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-methyl-2,3-dihydro-1H-indole-3-carboxylate can be prepared by reacting 2-iodoaniline with ethyl acetoacetate sodium salt in the presence of copper iodide . This reaction typically involves refluxing the reactants in a suitable solvent under controlled conditions to yield the desired product.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale organic synthesis techniques. These methods often employ continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-methyl-2,3-dihydro-1H-indole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the compound into its corresponding oxo derivatives.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic reagents like halogens or nitro compounds are employed under acidic or basic conditions.

Major Products: The major products formed from these reactions include various substituted indole derivatives, which can exhibit different biological activities depending on the nature of the substituents.

Scientific Research Applications

Ethyl 2-methyl-2,3-dihydro-1H-indole-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-methyl-2,3-dihydro-1H-indole-3-carboxylate involves its interaction with specific molecular targets and pathways. The indole nucleus allows the compound to bind with high affinity to multiple receptors, influencing various biological processes . For instance, it can inhibit enzymes or modulate receptor activity, leading to its observed biological effects.

Comparison with Similar Compounds

  • Ethyl 2-methylindole-3-carboxylate
  • Ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate
  • 1-Ethyl-2-methylindole

Comparison: Ethyl 2-methyl-2,3-dihydro-1H-indole-3-carboxylate is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and therapeutic potentials .

Properties

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

ethyl 2-methyl-2,3-dihydro-1H-indole-3-carboxylate

InChI

InChI=1S/C12H15NO2/c1-3-15-12(14)11-8(2)13-10-7-5-4-6-9(10)11/h4-8,11,13H,3H2,1-2H3

InChI Key

WNRHFBOGHGIVPX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C(NC2=CC=CC=C12)C

Origin of Product

United States

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